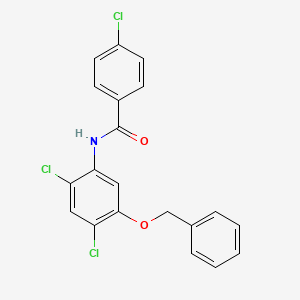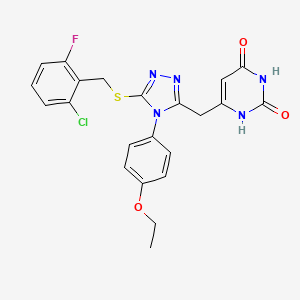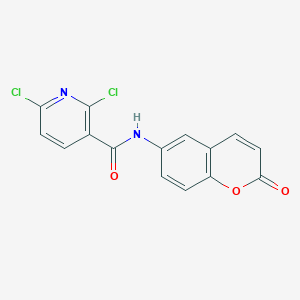![molecular formula C16H14ClN3O2 B2948199 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide CAS No. 1424624-36-1](/img/structure/B2948199.png)
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the development of new drugs due to its unique properties and ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide involves its interaction with specific proteins in biological systems. This compound binds to target proteins, inhibiting their activity and preventing them from carrying out their normal functions. This leads to a variety of biological effects, including the inhibition of cancer cell growth, reduction of beta-amyloid plaque formation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide depend on its specific target proteins. Some of the effects that have been observed include:
1. Inhibition of cancer cell growth: This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division.
2. Reduction of beta-amyloid plaque formation: 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
3. Anti-inflammatory effects: This compound has anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide in lab experiments include its ability to interact with specific target proteins, its well-defined synthesis method, and its relatively low toxicity compared to other compounds. However, there are also limitations to using this compound in lab experiments, including its high cost and limited availability.
Direcciones Futuras
For research include the development of new cancer therapies, treatment of neurological disorders, and identification of new target proteins.
Métodos De Síntesis
The synthesis of 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide involves several steps. The first step involves the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form 2-chloropyridine-4-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with N-methylbenzamide to form 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide. This synthesis method has been optimized to increase the yield of the compound and reduce the production of unwanted by-products.
Aplicaciones Científicas De Investigación
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide has been extensively studied for its potential use in the development of new drugs. This compound has been shown to interact with various biological systems, making it a valuable tool for researchers. Some of the scientific research applications of this compound include:
1. Cancer Research: 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. This makes it a promising candidate for the development of new cancer therapies.
2. Neurological Disorders: This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
3. Inflammation: 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide has anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Propiedades
IUPAC Name |
4-[3-(2-chloropyridin-4-yl)prop-2-enoylamino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-18-16(22)12-3-5-13(6-4-12)20-15(21)7-2-11-8-9-19-14(17)10-11/h2-10H,1H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSNCJHMRCPCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide](/img/structure/B2948117.png)
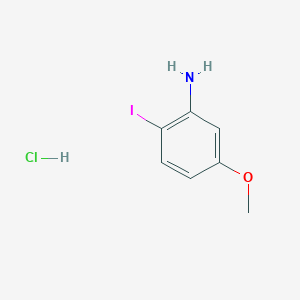
![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2948121.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2948122.png)
![2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2948124.png)
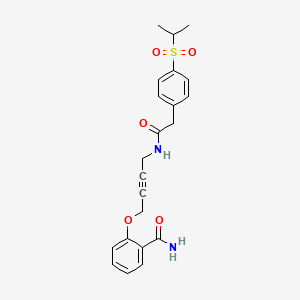

![2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2948128.png)
![3-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2948129.png)
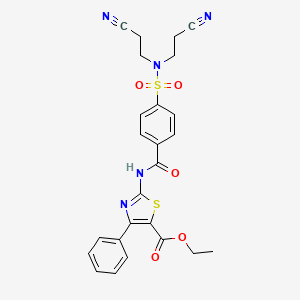
![6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2948132.png)
